molecular formula C22H26N4O3S B2726316 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1797976-58-9

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2726316
CAS RN: 1797976-58-9
M. Wt: 426.54
InChI Key: POULKSMSFZLCOL-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The chemical structure and synthesis routes of compounds closely related to 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea demonstrate its potential for diverse applications in scientific research. For example, the synthesis of novel pyridine and naphthyridine derivatives through reactions involving similar structural motifs has been explored, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry and material science (Abdelrazek et al., 2010). Additionally, molecular modeling studies of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents highlight the relevance of such structures in developing therapeutic agents (Nassar et al., 2015).

Optical and Electronic Properties

Investigations into the molecular structure, vibrational spectra, and electronic properties of compounds with similar frameworks reveal insights into their optical and electronic applications. A study on the vibrational wavenumbers, HOMO-LUMO energy gap, and nonlinear optical (NLO) properties of a structurally related compound indicates its potential in NLO applications, with a significant first hyperpolarizability suggesting its attractiveness for further studies in this field (Al-Abdullah et al., 2014).

Antimicrobial and Antibacterial Activities

The synthesis of novel heterocyclic compounds containing similar structural elements has demonstrated significant antimicrobial and antibacterial activities, suggesting the potential of such compounds in developing new antibacterial agents. Research has shown that certain derivatives possess high activities against a range of bacterial strains, underscoring their importance in addressing antibiotic resistance (Azab et al., 2013).

Corrosion Inhibition

The corrosion inhibition performance of derivatives related to 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea on mild steel in acidic environments has been explored, indicating the potential of such compounds in industrial applications to protect metals from corrosion. Studies have demonstrated efficient inhibition rates, suggesting a promising avenue for the development of new corrosion inhibitors (Mistry et al., 2011).

properties

IUPAC Name

1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-28-19-8-5-15(12-20(19)29-2)14-24-22(27)23-9-10-26-18(16-6-7-16)13-17(25-26)21-4-3-11-30-21/h3-5,8,11-13,16H,6-7,9-10,14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULKSMSFZLCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

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